2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Overview
Description
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S2 and a molecular weight of 249.69 g/mol . It is a solid compound that is often used in various chemical reactions and research applications.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through a nucleophilic aromatic substitution reaction . Further experimental studies are required to confirm this hypothesis and elucidate the exact mechanism of interaction.
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple pathways
Preparation Methods
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 2-oxo-2,3-dihydro-1,3-benzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride can be compared with other similar compounds, such as:
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique reactivity of the sulfonyl chloride group in this compound makes it particularly useful in certain applications.
Properties
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMRZGHSSZIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406719 | |
Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62425-99-4 | |
Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical characteristics of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride described in the research?
A1: The research primarily focuses on the synthesis and transformation of 6-(chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones, a group of compounds that includes this compound. While the paper doesn't delve into specific characterization data for this particular compound, it highlights its potential as a valuable building block in organic synthesis. [] The presence of the sulfonyl chloride group allows for various chemical transformations, making it a versatile reagent for further derivatization.
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